
1-(Difluoromethyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)cyclopropan-1-ol is a cyclopropane derivative characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of difluoromethyl-substituted alkenes using reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired cyclopropane derivative with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of fluorinated reagents and catalysts is optimized to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(Trifluoromethyl)cyclopropan-1-ol: Contains a trifluoromethyl group instead of a difluoromethyl group.
Cyclopropan-1-ol: Lacks the difluoromethyl group, making it less chemically reactive.
Uniqueness: 1-(Difluoromethyl)cyclopropan-1-ol is unique due to the presence of both a difluoromethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science .
Eigenschaften
Molekularformel |
C4H6F2O |
|---|---|
Molekulargewicht |
108.09 g/mol |
IUPAC-Name |
1-(difluoromethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H6F2O/c5-3(6)4(7)1-2-4/h3,7H,1-2H2 |
InChI-Schlüssel |
JYTBTHLXXJEMMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
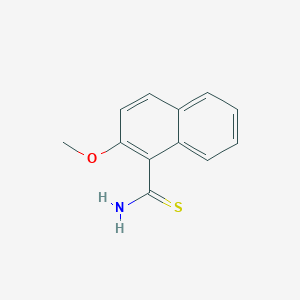
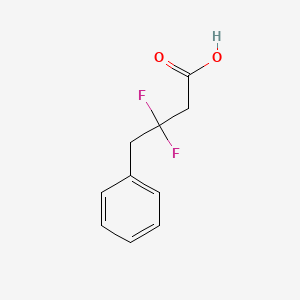
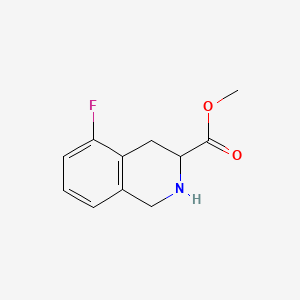
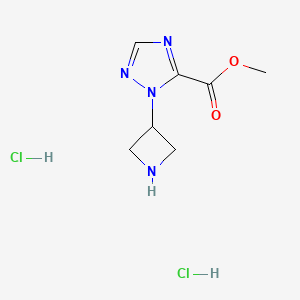

![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
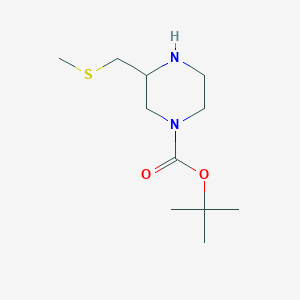

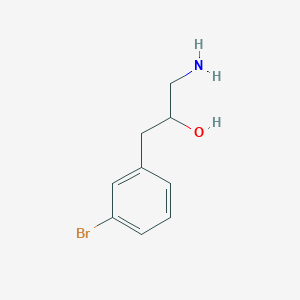

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
